molecular formula C16H15N5O2 B5438147 N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B5438147
M. Wt: 309.32 g/mol
InChI Key: FBJOWPCZYQYDJH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide, also known as HPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPTA belongs to the class of tetrazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. This compound also activates the antioxidant defense system and reduces the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of several inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is its potential therapeutic applications in the treatment of neurological disorders. This compound has been shown to exhibit neuroprotective effects against oxidative stress and excitotoxicity, which are two major mechanisms involved in the pathogenesis of neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges in its formulation for clinical use.

Future Directions

There are several future directions of research for N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide. One of the potential areas of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of this compound involves the reaction of 2-amino-5-methylphenol with 2-bromo-1-phenylethanone to form N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide, which is then reacted with sodium azide to form this compound. This compound exhibits several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects, and has potential therapeutic applications in the treatment of neurological disorders. However, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis method of N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide involves the reaction of 2-amino-5-methylphenol with 2-bromo-1-phenylethanone to form N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide. This intermediate is then reacted with sodium azide to form this compound. The synthesis of this compound has been reported in several studies, and the purity of the compound can be confirmed by various analytical techniques, such as melting point determination, TLC, and HPLC.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. Several studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress and excitotoxicity, which are two major mechanisms involved in the pathogenesis of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-phenyl-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11-7-8-14(22)13(9-11)18-16(23)15(21-10-17-19-20-21)12-5-3-2-4-6-12/h2-10,15,22H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJOWPCZYQYDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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